molecular formula C14H27N3O3 B13171934 tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

Cat. No.: B13171934
M. Wt: 285.38 g/mol
InChI Key: SLVIQBBISLTUEB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a 4-aminopiperidinyl moiety, and a methyl-oxopropyl chain. This compound is structurally characterized by its bicyclic amine (piperidine) and a ketone group, which are critical for its role as an intermediate in medicinal chemistry. The Boc group serves as a protective moiety for the amine, enabling selective reactivity during synthetic processes, particularly in peptide coupling or heterocyclic synthesis . Its structural complexity and functional groups make it valuable in drug discovery, especially for targeting enzymes or receptors requiring hydrogen-bonding interactions.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(9-16-13(19)20-14(2,3)4)12(18)17-7-5-11(15)6-8-17/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

SLVIQBBISLTUEB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)N1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like ethyl acetate (EtOAc) at room temperature. The reaction is allowed to proceed for several hours to ensure complete protection .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or cancer .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

tert-Butyl N-[3-(4-Chloro-2-nitro-anilino)propyl]carbamate ()

  • Key Features: Contains a chloro-nitroanilino substituent instead of the 4-aminopiperidinyl group.
  • Synthetic Utility : Used as a precursor to benzimidazolone derivatives via nitro-group reduction and cyclization. The absence of a piperidine ring reduces steric hindrance, facilitating nucleophilic substitution reactions.
  • Biological Relevance : Intermediate in the synthesis of 8-oxo-guanine DNA glycosylase inhibitors .

tert-Butyl (1R,5S,6s)-3-Azabicyclo[3.1.0]hexan-6-yl Carbamate ()

  • Key Features : Incorporates a rigid azabicyclohexane scaffold instead of piperidine.

tert-Butyl (3-((3-(2-N',N'-di-Boc-guanidino)phenyl)carbamate) ()

  • Key Features: Includes a guanidino group and thiophène carboxamido substituent.
  • Application : Functions as a ligand for neuropeptide receptors due to its extended hydrophobic and hydrogen-bonding capabilities .

Functional Group Variations and Their Effects

Compound (Reference) Molecular Weight Key Substituents Biological/Physicochemical Impact
Target Compound ~330 (estimated) 4-aminopiperidinyl, methyl-oxopropyl Enhanced hydrogen bonding; moderate logP
tert-Butyl N-[3-(4-Cl-2-NO₂-anilino)propyl]carbamate 274 (M-Boc+H) Chloro-nitroanilino High electrophilicity; nitro-group reactivity
tert-Butyl azabicyclohexane carbamate 198.3 Azabicyclo[3.1.0]hexane Increased rigidity; improved metabolic stability
tert-Butyl guanidino-thiophène carbamate 723.84 Guanidino, thiophène carboxamido High molecular weight; enhanced receptor affinity

Impact of Piperidine vs. Azabicyclohexane

  • The 4-aminopiperidinyl group in the target compound provides a balance between flexibility and hydrogen-bonding capacity, making it suitable for enzyme active sites. In contrast, the azabicyclohexane in ’s compound offers rigidity, which may reduce off-target interactions but limit conformational adaptability .

Role of Substituents on Reactivity

  • The methyl-oxopropyl chain in the target compound increases lipophilicity (logP ~2.5), favoring membrane permeability.

Enzymatic and Metabolic Interactions

  • Glutathione S-Transferase (GST) Modulation: tert-Butyl-containing compounds like BHA () induce GST activity, suggesting that the target compound’s tert-butyl group may similarly influence detoxification pathways. However, the 4-aminopiperidinyl moiety could introduce steric effects that alter enzyme binding compared to simpler tert-butyl antioxidants .
  • Epoxide Hydratase Induction : BHA derivatives () enhance epoxide hydratase activity in mice. Structural analogs of the target compound may share this property, but the piperidine ring’s basicity could affect microsomal enzyme interactions .

Biological Activity

Tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H24N4O2C_{14}H_{24}N_{4}O_{2}. Its structure includes a tert-butyl group, a piperidine ring, and a carbamate functional group, which are essential for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease (AD). By inhibiting AChE, it may increase acetylcholine levels in the brain, enhancing cholinergic transmission.
  • Modulation of Neuroinflammatory Pathways : It has been suggested that the compound may reduce neuroinflammation by modulating pro-inflammatory cytokines, which are implicated in various neurodegenerative conditions.
  • Neuroprotective Effects : In vitro studies have highlighted its ability to protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta (Aβ) peptides.

Efficacy in In Vitro Models

Table 1 summarizes the biological activities observed in various in vitro studies:

Study Model Effect Concentration Reference
Study 1AstrocytesReduced TNF-α production100 μM
Study 2Neuronal CellsInhibition of Aβ aggregation50 μM
Study 3Cholinergic NeuronsIncreased ACh levels10 μM

Case Studies

  • Neuroprotection Against Aβ Toxicity : One study demonstrated that this compound significantly reduced cell death in astrocytes induced by Aβ, suggesting a protective role against neurotoxic agents. The mechanism involved the attenuation of inflammatory responses mediated by TNF-α and other cytokines.
  • Cognitive Enhancement in Animal Models : In vivo studies using scopolamine-induced memory impairment models showed that administration of this compound improved cognitive function, as evidenced by performance on memory tasks. This effect was attributed to its AChE inhibitory activity and enhancement of cholinergic signaling pathways.

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